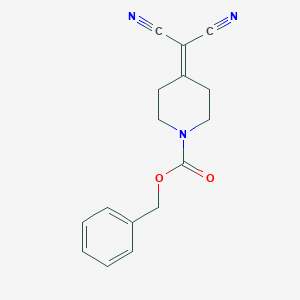
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol This compound is characterized by a piperidine ring substituted with a benzyl group and a dicyanomethylidene moiety
Métodos De Preparación
The synthesis of Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and dicyanomethane under controlled conditions. One common method includes the dropwise addition of benzyl chloroformate to a mixture of piperidin-4-ol hydrochloride, sodium hydroxide, and a solvent such as water or 1,4-dioxane . The reaction is carried out under specific temperature and pH conditions to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyanomethylidene group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the ester bond in the presence of acids or bases, leading to the formation of piperidine derivatives and benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dicyanomethylidene group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzyl group enhances the compound’s binding affinity to specific receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a hydroxyl group instead of the dicyanomethylidene group, leading to different chemical reactivity and biological activity.
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate: Similar to the benzyl derivative but with an ethyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
benzyl 4-(dicyanomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H15N3O2/c17-10-15(11-18)14-6-8-19(9-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5H,6-9,12H2 |
Clave InChI |
VILUUKGWRFDLBG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=C(C#N)C#N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)
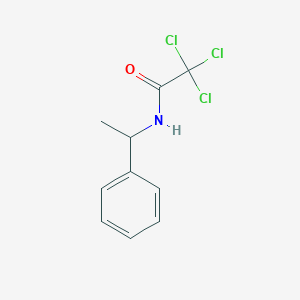
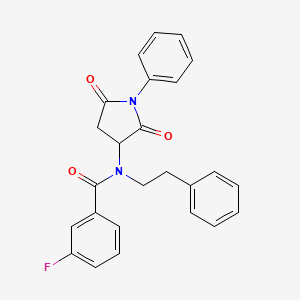
![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)
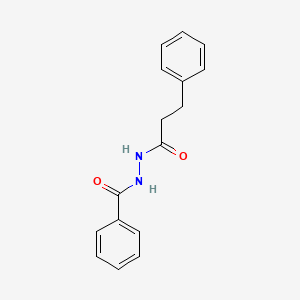
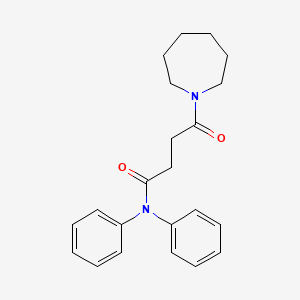
![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12459733.png)
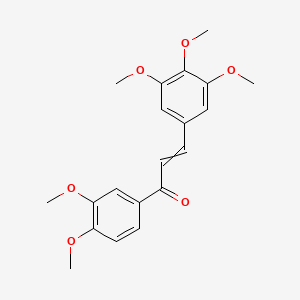
![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)
![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid](/img/structure/B12459769.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)
